molecular formula C27H26N4O3S B14964914 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14964914
M. Wt: 486.6 g/mol
InChI Key: URTNMTJXNBNZFV-UHFFFAOYSA-N
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Description

1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a thieno[3,2-d]pyrimidine core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the oxadiazole and thieno[3,2-d]pyrimidine rings, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction setups can be employed to produce large quantities of the compound. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial production .

Chemical Reactions Analysis

Types of Reactions

1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular signaling pathways. The presence of the oxadiazole and thieno[3,2-d]pyrimidine rings allows for strong binding interactions with target proteins, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its combination of the oxadiazole and thieno[3,2-d]pyrimidine rings, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications and enhances its potential as a multifunctional compound in scientific research .

Properties

Molecular Formula

C27H26N4O3S

Molecular Weight

486.6 g/mol

IUPAC Name

1-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C27H26N4O3S/c1-27(2,3)20-11-9-19(10-12-20)24-28-22(34-29-24)17-31-21-14-16-35-23(21)25(32)30(26(31)33)15-13-18-7-5-4-6-8-18/h4-12,14,16H,13,15,17H2,1-3H3

InChI Key

URTNMTJXNBNZFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CCC5=CC=CC=C5)SC=C4

Origin of Product

United States

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